molecular formula C5H9N3OS B2546184 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol CAS No. 114252-51-6

4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol

Cat. No.: B2546184
CAS No.: 114252-51-6
M. Wt: 159.21
InChI Key: GHCGODLOVBNJQV-UHFFFAOYSA-N
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Description

4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol is a chemical compound with the molecular formula C5H9N3OS and a molecular weight of 159.21 g/mol . It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol typically involves the reaction of propylamine with carbon disulfide to form propyl dithiocarbamate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-propyl-5-sulfanylidene-1,2,4-triazolidin-3-one
  • 5-mercapto-4-propyl-4H-1,2,4-triazol-3-ol
  • 4H-1,2,4-triazol-3-ol, 5-[(phenylmethyl)thio]-

Uniqueness

4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-propyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-2-3-8-4(9)6-7-5(8)10/h2-3H2,1H3,(H,6,9)(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCGODLOVBNJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)NNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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